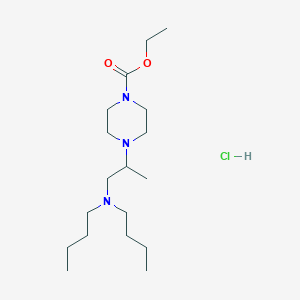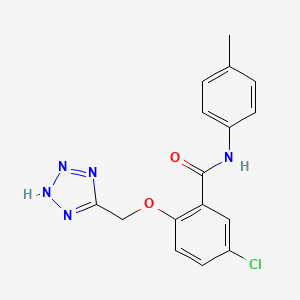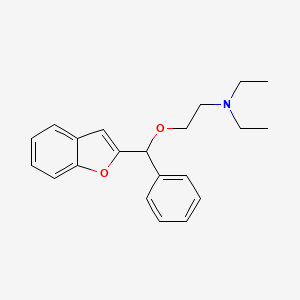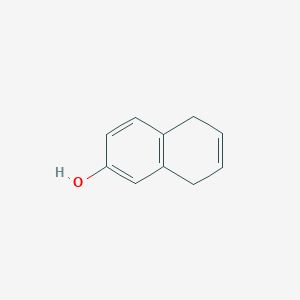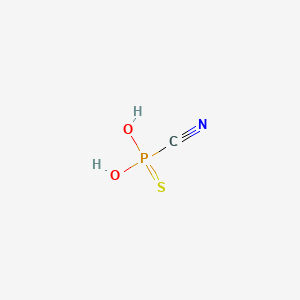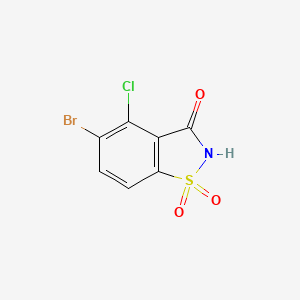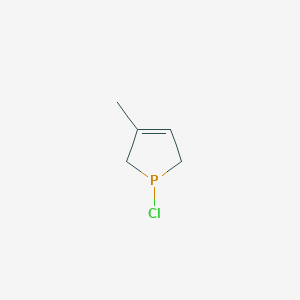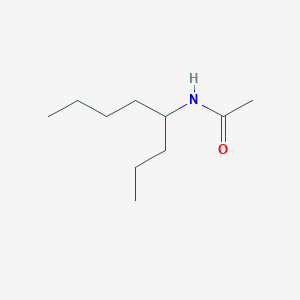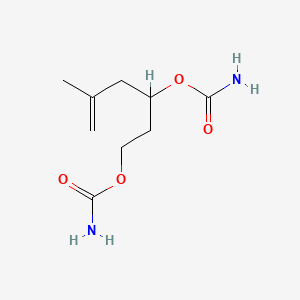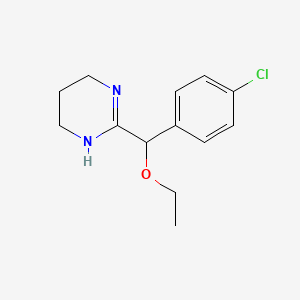
3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 4-chloro-alpha-ethoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with 4-chloro-alpha-ethoxybenzyl halides under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, interference with DNA synthesis, or disruption of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and are studied for their potential as PARP-1 inhibitors.
2,4,6-Trisubstituted pyrimidines: These compounds are synthesized through annulation reactions and have diverse applications in medicinal chemistry.
Uniqueness
3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
33235-84-6 |
|---|---|
Formule moléculaire |
C13H17ClN2O |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)-ethoxymethyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C13H17ClN2O/c1-2-17-12(13-15-8-3-9-16-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) |
Clé InChI |
VWBNFHRDDOEDJI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)Cl)C2=NCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


